molecular formula C16H20N4S B4392596 6-phenyl-3-{[2-(1-piperidinyl)ethyl]thio}-1,2,4-triazine

6-phenyl-3-{[2-(1-piperidinyl)ethyl]thio}-1,2,4-triazine

Cat. No.: B4392596
M. Wt: 300.4 g/mol
InChI Key: XMBSBSARGMATNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phenyl-3-{[2-(1-piperidinyl)ethyl]thio}-1,2,4-triazine is a chemical compound that belongs to the triazine family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 6-phenyl-3-{[2-(1-piperidinyl)ethyl]thio}-1,2,4-triazine is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the pathogenesis of neurological disorders. It has also been shown to bind to certain receptors, such as the dopamine D3 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. In general, it has been shown to exhibit cytotoxic effects on cancer cells, antimicrobial effects on bacteria and fungi, and antiviral effects on viruses such as HIV and hepatitis C. It has also been shown to inhibit the formation of amyloid plaques, which are associated with the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-phenyl-3-{[2-(1-piperidinyl)ethyl]thio}-1,2,4-triazine is its broad range of biological activities, which make it a promising candidate for the development of new drugs. However, its complex synthesis method and limited availability can pose challenges for researchers. In addition, its potential toxicity and side effects must be carefully evaluated before it can be used in clinical applications.

Future Directions

There are several future directions for research on 6-phenyl-3-{[2-(1-piperidinyl)ethyl]thio}-1,2,4-triazine. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the investigation of its potential role in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to evaluate its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics. Overall, the potential applications of this compound make it a promising candidate for further research in the field of medicinal chemistry and pharmacology.

Scientific Research Applications

6-phenyl-3-{[2-(1-piperidinyl)ethyl]thio}-1,2,4-triazine has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. In addition, it has been investigated for its potential role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

6-phenyl-3-(2-piperidin-1-ylethylsulfanyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4S/c1-3-7-14(8-4-1)15-13-17-16(19-18-15)21-12-11-20-9-5-2-6-10-20/h1,3-4,7-8,13H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBSBSARGMATNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCSC2=NC=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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